Chemical properties of 1,2-Dichloro-2,2-difluoro-1-iodoethane
Chemical properties of 1,2-Dichloro-2,2-difluoro-1-iodoethane
An In-depth Technical Guide to the Chemical Properties of 1,2-Dichloro-2,2-difluoro-1-iodoethane
Introduction
1,2-Dichloro-2,2-difluoro-1-iodoethane is a halogenated hydrocarbon of significant interest to the synthetic chemistry community. As a functionalized ethane derivative, it incorporates chlorine, fluorine, and iodine atoms, creating a molecule with a unique profile of reactivity and physical properties. The presence of a labile carbon-iodine bond, alongside the influence of vicinal dichloro and difluoro substitution, makes it a potentially valuable building block for the introduction of complex fluoroalkyl moieties in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, and handling considerations, synthesized from available data for the compound and its structural analogues.
Molecular Structure and Identification
Correctly identifying a chemical compound is the foundation of all subsequent research. The structural and naming conventions for 1,2-Dichloro-2,2-difluoro-1-iodoethane are outlined below.
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Chemical Name: 1,2-Dichloro-2,2-difluoro-1-iodoethane
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Molecular Weight: 260.84 g/mol [1]
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Canonical SMILES: C(C(F)(F)Cl)(Cl)I[2]
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InChI Key: DKUCKYGZQSGSOX-UHFFFAOYSA-N[2]
Caption: 2D Structure of 1,2-Dichloro-2,2-difluoro-1-iodoethane.
Physicochemical Properties
The physical properties of a compound dictate its handling, purification, and reaction conditions. The data presented here are predicted values based on computational models, which provide a reliable estimate in the absence of experimentally verified figures.
| Property | Value | Source |
| Density | 2.3 ± 0.1 g/cm³ | [2] |
| Boiling Point | 129.9 ± 8.0 °C at 760 mmHg | [2] |
| Refractive Index | 1.510 | [2] |
| Flash Point | 32.4 ± 18.4 °C | [2] |
| LogP (Octanol/Water Partition Coefficient) | 2.95 | [2] |
Spectroscopic Profile
While specific spectral data for this exact isomer is not widely published, a theoretical analysis based on its structure allows for the prediction of key features in various spectroscopic techniques. This is crucial for reaction monitoring and structural confirmation.
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¹H NMR Spectroscopy : The spectrum is expected to show a single proton environment. This proton, located on the carbon bearing the iodine and a chlorine atom, would appear as a triplet due to spin-spin coupling with the two adjacent fluorine atoms (following the n+1 rule). The chemical shift would be significantly downfield, influenced by the high electronegativity of the adjacent halogens.
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¹⁹F NMR Spectroscopy : The two fluorine atoms are chemically equivalent. Their signal would appear as a doublet, resulting from coupling with the single vicinal proton.
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¹³C NMR Spectroscopy : Two distinct signals are expected, one for each carbon atom. The chemical shift of each carbon will be influenced by the attached halogens. The C-H carbon signal will be split by the attached proton, while the C-F₂ carbon signal will appear as a triplet due to coupling with the two fluorine atoms.
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Infrared (IR) Spectroscopy : The IR spectrum would be characterized by absorption bands corresponding to the various bond vibrations within the molecule. Key expected peaks include C-H stretching, and the characteristic and strong C-F and C-Cl stretching bands. The C-I stretching vibration would appear at a lower frequency.
Chemical Properties and Reactivity
The reactivity of 1,2-dichloro-2,2-difluoro-1-iodoethane is dominated by the carbon-iodine bond, which is the weakest and most polarizable bond in the molecule. This makes the iodine atom an excellent leaving group and the primary site for chemical transformations.
Nucleophilic Substitution
The compound is an excellent substrate for Sₙ2 reactions. The iodine atom can be readily displaced by a wide range of nucleophiles, allowing for the introduction of the –CHCl-CF₂Cl fragment into various molecular scaffolds. This is a key transformation for synthesizing more complex fluorinated molecules.
Reductive Dehalogenation
Similar to other iodoalkanes, the C-I bond can be cleaved using reducing agents, such as zinc dust. This reaction would likely lead to the formation of a radical intermediate or an organozinc species, which can be further manipulated. Complete reduction could yield 1,2-dichloro-2,2-difluoroethane, while controlled elimination could potentially form 1,2-dichloro-1,2-difluoroethene.
Radical Chemistry
The weak C-I bond can undergo homolytic cleavage upon exposure to heat or UV light, generating a Cl(F₂)C-C•HCl radical. This reactive intermediate can participate in various radical-mediated processes, such as additions to alkenes or alkynes, making it a useful tool for forming new carbon-carbon bonds.
Organometallic Chemistry
The compound can be used to form organometallic reagents. For instance, reaction with magnesium would yield a Grignard reagent, Cl(F₂)C-CHCl(MgI). These reagents are powerful nucleophiles used extensively in organic synthesis.
Potential Synthetic Pathways
Caption: Proposed synthesis via electrophilic or radical addition.
The most plausible route involves the addition of iodine monochloride (ICl) across the double bond of 1-chloro-2,2-difluoroethene. This reaction can proceed via two main pathways:
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Electrophilic Addition : The electron-rich double bond attacks the iodine atom of ICl, forming a carbocation intermediate. The subsequent attack by the chloride ion would yield the final product. The regioselectivity (i.e., which carbon gets the iodine versus the chlorine) would depend on the stability of the intermediate carbocation.
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Free-Radical Addition : In the presence of a radical initiator (like AIBN or UV light), ICl can add across the double bond via a radical chain mechanism. This pathway often results in anti-Markovnikov addition, providing an alternative regiochemical outcome to the electrophilic route.
Safety, Handling, and Storage
Specific safety data for 1,2-dichloro-2,2-difluoro-1-iodoethane is not available. Therefore, precautions must be based on data from structurally similar halogenated hydrocarbons, such as 1,2-dichloroethane.[3][4][5]
Hazard Profile
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Irritation : Expected to be a skin, eye, and respiratory tract irritant.[6][7]
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Toxicity : May be harmful if swallowed, inhaled, or absorbed through the skin.[3][7]
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Organ Effects : Prolonged or repeated exposure may cause damage to the central nervous system, liver, and kidneys.[3]
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Flammability : May be flammable, with a predicted flash point around 32°C.[2]
Recommended Handling Procedures
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Work in a well-ventilated chemical fume hood to minimize inhalation exposure.[8]
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]
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Avoid contact with heat, sparks, and open flames.[4]
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Ground and bond containers and receiving equipment to prevent static discharge.[7]
Storage
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Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
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Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals (e.g., aluminum).[4][9]
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Protect from direct sunlight, as the C-I bond can be light-sensitive.
Applications and Future Outlook
The primary utility of 1,2-dichloro-2,2-difluoro-1-iodoethane lies in its role as a synthetic intermediate. Its structural features suggest several high-value applications:
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Fluoroalkyl Building Block : It serves as a precursor for the –CHCl-CF₂Cl moiety, which can be incorporated into larger molecules. The introduction of such groups is a common strategy in drug discovery to modulate properties like metabolic stability, lipophilicity, and binding affinity.
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Monomer Synthesis : Similar compounds, like 1,2-dichloro-1,1,2-trifluoro-2-iodoethane, are used to synthesize fluorinated monomers for specialty polymers.[10] This compound could potentially be used in a similar capacity.
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Precursor to Fluorinated Olefins : Through elimination reactions, it could be converted into valuable fluorinated alkenes, which are themselves versatile building blocks in organic chemistry.
As the demand for complex, selectively fluorinated molecules continues to grow, particularly in the pharmaceutical and materials science sectors, compounds like 1,2-dichloro-2,2-difluoro-1-iodoethane represent key enabling tools for innovation.
References
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1,2-Dichloro-1,1,2-trifluoro-2-iodoethane. PubChem, National Center for Biotechnology Information. [Link]
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safety data sheet sds/msds 1,2-dichloroethane. Biochem Chemopharma. [Link]
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